4-bromo-N-methoxy-3-methylbenzamide
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Overview
Description
4-Bromo-N-methoxy-3-methylbenzamide is an organic compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol . It is a derivative of benzamide, characterized by the presence of a bromine atom at the 4-position, a methoxy group at the N-position, and a methyl group at the 3-position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-methoxy-3-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-3-methylbenzoic acid.
Amidation Reaction: The 4-bromo-3-methylbenzoic acid is reacted with methoxyamine hydrochloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the corresponding amide.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-methoxy-3-methylbenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products formed are derivatives of this compound with different substituents at the 4-position.
Oxidation and Reduction Reactions: The major products include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
Scientific Research Applications
4-Bromo-N-methoxy-3-methylbenzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-bromo-N-methoxy-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylbenzoic acid: A precursor in the synthesis of 4-bromo-N-methoxy-3-methylbenzamide.
4-Bromo-3-methoxy-N-methylbenzamide: A closely related compound with similar structural features.
Uniqueness
This compound is unique due to the specific arrangement of functional groups on the benzene ring, which imparts distinct chemical properties and reactivity . This uniqueness makes it valuable for various applications in scientific research and industry .
Properties
Molecular Formula |
C9H10BrNO2 |
---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
4-bromo-N-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C9H10BrNO2/c1-6-5-7(3-4-8(6)10)9(12)11-13-2/h3-5H,1-2H3,(H,11,12) |
InChI Key |
KPFNPJLWPJWGCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NOC)Br |
Origin of Product |
United States |
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